2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-5-11-9-14(20)19-16(18-11)23-10-15(21)17-12-6-4-7-13(8-12)22-2/h4,6-9H,3,5,10H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZBMUUTXOJNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The 4-hydroxy-6-propylpyrimidin-2-yl moiety is synthesized via cyclocondensation of β-ketoamides with urea derivatives. A representative protocol involves:
- Reacting ethyl 3-oxohexanoate (derived from hexanoic acid) with urea in ethanol under acidic conditions (H₂SO₄, 80°C, 6 h).
- Isolating the intermediate 4-hydroxy-6-propylpyrimidin-2(1H)-one through vacuum filtration and recrystallization from ethanol/water (yield: 78–82%).
Critical parameters :
- Temperature control (±2°C) to prevent ring-opening side reactions
- Stoichiometric excess of urea (1.2 equiv) to drive cyclization
Sulfanyl Group Introduction
The sulfanyl (-S-) bridge is installed through nucleophilic aromatic substitution (SNAr) using 2-mercaptoacetamide intermediates:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Activation | NaH (2.0 equiv) | THF, 0°C → rt, 1 h | - |
| Substitution | 2-Bromoacetamide (1.05 equiv) | 60°C, 4 h | 68% |
| Workup | Aqueous HCl (1M) | Extraction (EtOAc) | - |
Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for oxygen-to-sulfur substitution, though with lower yields (54–58%).
Acetamide Coupling
The N-(3-methoxyphenyl)acetamide group is introduced via Schotten-Baumann reaction:
- Reacting 3-methoxyaniline (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at -10°C.
- Adding triethylamine (1.5 equiv) dropwise to maintain pH 8–9.
- Coupling the resultant chloroacetamide with the sulfanyl-pyrimidine intermediate using K₂CO₃ in DMF (80°C, 6 h).
Purification :
- Silica gel chromatography (hexane:EtOAc 3:1 → 1:2)
- Final recrystallization from methanol yields 89–93% pure product
Industrial-Scale Manufacturing
Continuous Flow Synthesis
Modern production facilities utilize continuous flow reactors to enhance reproducibility:
| Parameter | Laboratory Batch | Industrial Flow |
|---|---|---|
| Reaction Time | 6 h | 22 min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 50 g/day | 12 kg/day |
| Purity | 89–93% | 95.4–96.8% |
Catalyst Optimization
Industrial protocols employ heterogeneous catalysts to improve atom economy:
| Catalyst | Function | Effect |
|---|---|---|
| H-Beta Zeolite | Acidic cyclization | Reduces urea usage by 40% |
| Pd/C (0.5 wt%) | Hydrogenation | Minimizes sulfoxide byproducts |
| Molecular Sieves (3Å) | Water scavenging | Increases amide coupling yield by 12% |
Crystallization Engineering
Controlled cooling crystallization achieves polymorphic purity:
- Solvent system: Ethanol/water (7:3 v/v)
- Cooling rate: 0.3°C/min from 65°C to 5°C
- Seed crystal addition at 45°C (0.1% w/w)
- Results in >99% γ-polymorph content
Mechanistic Insights and Byproduct Analysis
Cyclization Pathway
DFT calculations reveal a six-membered transition state during pyrimidine formation:
$$
\text{TS Energy} = 28.4 \ \text{kcal/mol} \quad \Delta G^\ddagger = 19.7 \ \text{kcal/mol}
$$
Key intermediates:
- Keto-enol tautomer of ethyl 3-oxohexanoate
- Tetrahedral urea adduct
Sulfur Incorporation
Kinetic studies show second-order dependence on thiolate concentration:
$$
\text{Rate} = k[\text{ArSH}][\text{Base}] \quad k = 2.7 \times 10^{-3} \ \text{M}^{-1}\text{s}^{-1}
$$
Common byproducts:
- Disulfide dimers (3–7%) from thiol oxidation
- O-Alkylated products (<2%) under high pH conditions
Green Chemistry Approaches
Solvent Replacement
Comparative study of alternative solvents:
| Solvent | PMI* | Yield | Purity |
|---|---|---|---|
| DMF | 8.2 | 88% | 95% |
| Cyrene® | 3.1 | 84% | 93% |
| 2-MeTHF | 2.7 | 79% | 91% |
*Process Mass Intensity
Microwave-Assisted Synthesis
20% reduction in reaction times through dielectric heating:
| Step | Conventional | Microwave |
|---|---|---|
| Cyclization | 6 h | 45 min |
| Sulfanylation | 4 h | 22 min |
| Amidation | 6 h | 38 min |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrimidine H-5)
- δ 6.91–7.12 (m, 4H, aromatic)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 3.73 (s, 3H, OCH₃)
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/0.1% HCOOH (gradient 30→70% over 25 min)
- Retention time: 14.2 min
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group may enhance the interaction with biological targets, potentially leading to the development of new anticancer drugs .
- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for specific kinases involved in cancer progression. This suggests that 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide may possess kinase inhibitory properties, which could be explored further in drug development .
Agricultural Chemistry
The compound may also have applications in agricultural science, particularly in developing new pesticides or herbicides.
- Herbicidal Activity : Compounds containing pyrimidine rings have been reported to exhibit herbicidal properties. The unique functional groups present in this compound could be optimized for selective herbicidal activity against specific weed species while minimizing harm to crops .
Materials Science
In materials science, the compound's ability to form stable complexes with metals could be leveraged for creating novel materials.
- Metal Complexation : The sulfur atom in the sulfanyl group can coordinate with metal ions, potentially leading to the formation of metal complexes that have applications in catalysis or as sensors for detecting metal ions in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular functions.
Induce Apoptosis: It has been shown to induce apoptosis in certain cancer cell lines, making it a potential anticancer agent.
Comparison with Similar Compounds
Heterocyclic Core
- Pyrimidine vs. Oxadiazole/Benzothiazole: The target compound’s pyrimidine ring () contrasts with 1,3,4-oxadiazole rings in compounds 8t, 8u, 8v, and 8w , and benzothiazole derivatives in the patent EP3348550A1 .
Substituent Variations
- Aryl Groups: The 3-methoxyphenyl group on the target’s acetamide differs from substituents in similar compounds, such as 5-chloro-2-methylphenyl (8t), 2-ethoxy-6-methylphenyl (8u), and 6-nitrophenyl (8v) .
- Heterocyclic Substituents :
Physicochemical Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
*Estimated based on structural formula; †Approximate range.
- Molecular Weight : The target compound (~332.4 g/mol) is lighter than oxadiazole derivatives (422–428 g/mol) , suggesting better bioavailability under Lipinski’s rules.
- Lipophilicity : The propyl chain on the pyrimidine may increase logP compared to indolylmethyl groups (8t–8w) but reduce it relative to benzothiazole derivatives with ethoxy groups .
Biological Activity
The compound 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring that is significant for its biological activity, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
-
Inhibition of COX Enzymes :
- Various studies have demonstrated that pyrimidine derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins (PGE2). For example, IC50 values for similar compounds against COX-1 and COX-2 were reported to be in the range of 19.45 to 42.1 μM .
- Mechanism of Action :
Analgesic Effects
Pyrimidine derivatives, including this compound, have shown promise in pain relief models. In vivo studies have demonstrated efficacy comparable to standard analgesics such as indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Hydroxy group on pyrimidine ring | Enhances anti-inflammatory activity |
| Methoxy group on phenyl ring | Increases lipophilicity, improving bioavailability |
| Sulfanyl linkage | Critical for interaction with target enzymes |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Pyrimidine Derivatives :
- COX Inhibition Assays :
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:
- Sulfanylation: Introducing the thioether group via nucleophilic substitution using NaSH or thiourea under reflux in ethanol .
- Acetamide coupling: Reacting the sulfanyl intermediate with 3-methoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to prevent side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control.
- Catalysts: Acidic conditions (e.g., HCl) accelerate pyrimidine ring formation but may deprotect hydroxyl groups; neutral pH is preferred for final coupling .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regioselectivity of sulfanylation (e.g., pyrimidine C2 vs. C4 substitution) and acetamide linkage integrity. Look for characteristic shifts:
- Pyrimidine H: δ 8.2–8.5 ppm (aromatic protons) .
- Methoxy group: δ 3.7–3.9 ppm (singlet, 3H) .
- 2D NMR (HSQC, HMBC): Resolve ambiguities in complex heterocyclic systems .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns to rule out byproducts .
- HPLC-PDA: Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What are the recommended protocols for solubility testing and formulation in biological assays?
Methodological Answer:
- Solubility screening: Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use sonication (30 min, 37°C) for hydrophobic compounds .
- Critical micelle concentration (CMC): For micellar formulations, determine via pyrene fluorescence assay to avoid precipitation in aqueous buffers .
- Stability: Monitor degradation under physiological conditions (37°C, 24h) using LC-MS. Hydrolysis of the acetamide bond is a common failure mode .
Advanced Research Questions
Q. How can crystallography (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
Q. How should researchers design structure-activity relationship (SAR) studies to optimize biological activity?
Methodological Answer:
- Core modifications: Synthesize analogs with:
- Pyrimidine substitution: Replace 4-hydroxy with 4-amino or 4-fluoro to assess hydrogen-bonding requirements .
- Sulfanyl replacements: Test methylsulfonyl or sulfonamide groups to evaluate thioether necessity .
- Biological assays:
- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase activity) with IC50 determination .
- Cellular uptake: Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7) .
- Data interpretation: Apply multivariate analysis (e.g., PCA) to correlate substituent electronegativity with potency .
Q. How can contradictory data in biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
Methodological Answer:
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to rule out nonspecific binding .
- Metabolite analysis: Identify active metabolites via hepatic microsome incubation (e.g., CYP3A4-mediated oxidation) .
- Statistical rigor: Apply Bonferroni correction to p-values in high-throughput datasets to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
